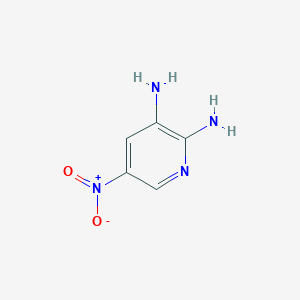![molecular formula C18H16N2O2 B182682 2-[2-(3,4-Dimethoxyphenyl)ethenyl]quinoxaline CAS No. 19904-36-0](/img/structure/B182682.png)
2-[2-(3,4-Dimethoxyphenyl)ethenyl]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(3,4-Dimethoxyphenyl)ethenyl]quinoxaline, also known as DMQX, is a compound that has gained significant attention in the field of neuroscience research. DMQX is a potent antagonist of the ionotropic glutamate receptors, which play a crucial role in synaptic transmission and plasticity.
Wissenschaftliche Forschungsanwendungen
2-[2-(3,4-Dimethoxyphenyl)ethenyl]quinoxaline is widely used in neuroscience research to study the role of ionotropic glutamate receptors in synaptic transmission and plasticity. It has been shown to block the AMPA and kainate subtypes of glutamate receptors, which are involved in excitatory neurotransmission. 2-[2-(3,4-Dimethoxyphenyl)ethenyl]quinoxaline has also been used to investigate the role of glutamate receptors in learning and memory, as well as in neurological disorders such as epilepsy and neurodegenerative diseases.
Wirkmechanismus
2-[2-(3,4-Dimethoxyphenyl)ethenyl]quinoxaline acts as a competitive antagonist of the AMPA and kainate subtypes of glutamate receptors. It binds to the receptor site and prevents the binding of glutamate, thereby blocking the excitatory neurotransmission. 2-[2-(3,4-Dimethoxyphenyl)ethenyl]quinoxaline has a higher affinity for the kainate receptor subtype than the AMPA subtype.
Biochemical and Physiological Effects
2-[2-(3,4-Dimethoxyphenyl)ethenyl]quinoxaline has been shown to have a range of biochemical and physiological effects. In animal studies, 2-[2-(3,4-Dimethoxyphenyl)ethenyl]quinoxaline has been shown to reduce seizures induced by kainate and pilocarpine. It has also been shown to impair learning and memory in rats. 2-[2-(3,4-Dimethoxyphenyl)ethenyl]quinoxaline has been found to have neuroprotective effects in models of neurodegenerative diseases such as Parkinson's and Alzheimer's.
Vorteile Und Einschränkungen Für Laborexperimente
2-[2-(3,4-Dimethoxyphenyl)ethenyl]quinoxaline is a useful tool for studying the role of ionotropic glutamate receptors in synaptic transmission and plasticity. It has a high potency and selectivity for the AMPA and kainate receptor subtypes. However, 2-[2-(3,4-Dimethoxyphenyl)ethenyl]quinoxaline has some limitations, including its short half-life and poor solubility in aqueous solutions. It also has a potential for off-target effects, which should be carefully considered in experimental design.
Zukünftige Richtungen
There are several future directions for research involving 2-[2-(3,4-Dimethoxyphenyl)ethenyl]quinoxaline. One area of interest is the development of more potent and selective antagonists of glutamate receptors. Another area of research is the investigation of the role of glutamate receptors in neurological disorders such as epilepsy and neurodegenerative diseases. 2-[2-(3,4-Dimethoxyphenyl)ethenyl]quinoxaline may also be used as a tool for investigating the role of glutamate receptors in pain and addiction. Finally, the development of new methods for delivering 2-[2-(3,4-Dimethoxyphenyl)ethenyl]quinoxaline to the brain may allow for more effective treatment of neurological disorders.
Synthesemethoden
2-[2-(3,4-Dimethoxyphenyl)ethenyl]quinoxaline can be synthesized using a variety of methods, including the Pictet-Spengler reaction, which involves the condensation of an aldehyde and an amine to form a quinoxaline ring system. Another method involves the reaction of 3,4-dimethoxyphenylacetonitrile with ethyl glyoxalate, followed by cyclization using sodium ethoxide. The purity of 2-[2-(3,4-Dimethoxyphenyl)ethenyl]quinoxaline can be improved using column chromatography.
Eigenschaften
CAS-Nummer |
19904-36-0 |
|---|---|
Produktname |
2-[2-(3,4-Dimethoxyphenyl)ethenyl]quinoxaline |
Molekularformel |
C18H16N2O2 |
Molekulargewicht |
292.3 g/mol |
IUPAC-Name |
2-[2-(3,4-dimethoxyphenyl)ethenyl]quinoxaline |
InChI |
InChI=1S/C18H16N2O2/c1-21-17-10-8-13(11-18(17)22-2)7-9-14-12-19-15-5-3-4-6-16(15)20-14/h3-12H,1-2H3 |
InChI-Schlüssel |
FNOLUOKAPMSWQC-VQHVLOKHSA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)/C=C/C2=NC3=CC=CC=C3N=C2)OC |
SMILES |
COC1=C(C=C(C=C1)C=CC2=NC3=CC=CC=C3N=C2)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)C=CC2=NC3=CC=CC=C3N=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-(Bromomethyl)benzo[d][1,3]dioxole](/img/structure/B182611.png)





![N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B182620.png)
![3-(2-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B182621.png)
![Ethyl 4-[(2,4-dichlorobenzoyl)amino]benzoate](/img/structure/B182622.png)

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B182626.png)